

Application Notes and Protocols: Ethyl Pyridazine-3-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: Ethyl pyridazine-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of **ethyl pyridazine-3-carboxylate** and its derivatives in medicinal chemistry. The pyridazine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. This document details the synthesis of key intermediates, protocols for evaluating their biological activities, and summarizes their quantitative structure-activity relationships.

Biological Activities of Ethyl Pyridazine-3-carboxylate Derivatives

Derivatives of **ethyl pyridazine-3-carboxylate** have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. The key activities explored to date include antibacterial, antifungal, anticancer, and modulation of the cannabinoid receptor 2 (CB2).

Table 1: Antibacterial Activity of Pyridazinone Derivatives

Compound	Test Organism	MIC (μM)	Reference
7	S. aureus (MRSA)	3.74 - 8.92	[1]
13	S. aureus (MRSA)	3.74 - 8.92	[1]
7	P. aeruginosa	3.74 - 8.92	[1]
13	P. aeruginosa	3.74 - 8.92	[1]
7	A. baumannii	3.74 - 8.92	[1]
13	A. baumannii	3.74 - 8.92	[1]
IIIa	S. pyogen	Not specified in μM	[2]
IIIa	E. coli	Not specified in μM	[2]

Table 2: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound	Test Organism	EC50 (μg/mL)	Reference
4j	Fusarium solani	6.3	[3]
4j	Pyricularia oryzae	7.7	[3]
4j	Alternaria brassicae	7.1	[3]
4j	Valsa mali	7.5	[3]
4j	Alternaria alternata	4.0	[3]
Ricinine	Aspergillus flavus	7.81 (MIC)	[3]
Ricinine	Botrytis cinerea	15.62 (MIC)	[3]
Ricinine	Aspergillus niger	15.62 (MIC)	[3]

Table 3: Anticancer Activity of Pyridazine Derivatives

Compound	Cell Line	IC50 (μM)	Reference
8e	MCF-7 (Breast)	0.22 (48h)	[4]
8n	MCF-7 (Breast)	1.88 (48h)	[4]
8e	MCF-7 (Breast)	0.11 (72h)	[4]
8n	MCF-7 (Breast)	0.80 (72h)	[4]
4-SLNs	HepG-2 (Liver)	4.80	[5]
4-LPHNPs	HepG-2 (Liver)	5.24	[5]
4-SLNs	HCT-116 (Colon)	7.56	[5]
4-LPHNPs	HCT-116 (Colon)	7.85	[5]
4-SLNs	MCF-7 (Breast)	7.23	[5]
4-LPHNPs	MCF-7 (Breast)	7.49	[5]

Table 4: Activity of Pyridazine-3-carboxamides as CB2 Receptor Ligands

Compound	Binding Affinity (K _i in nM)	Functional Activity	Reference
9	2.0 ± 0.81	Inverse Agonist	[6]
CBDVQ (Hypothetical)	10	Not specified	[7]

Experimental Protocols

Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol describes the synthesis of a key intermediate, 6-chloropyridazine-3-carboxylic acid, which can be further derivatized.[8]

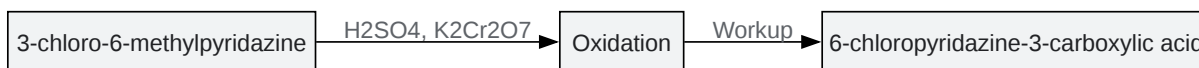
Materials:

- 3-chloro-6-methylpyridazine

- Concentrated sulfuric acid
- Potassium dichromate
- Crushed ice
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a reaction flask maintained in an ice bath, add 3-chloro-6-methylpyridazine (0.06 mol) to 60 mL of 50% sulfuric acid.
- While stirring, slowly add powdered potassium dichromate (0.12 mol). Monitor the reaction temperature to keep it below 50°C.
- After the addition is complete, continue stirring at 50°C for 2 hours.
- Cool the reaction mixture and pour it over 200 mL of crushed ice.
- Extract the aqueous mixture with ethyl acetate (5 x 200 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
- Recrystallize the crude product from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.



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Synthetic scheme for 6-chloropyridazine-3-carboxylic acid.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

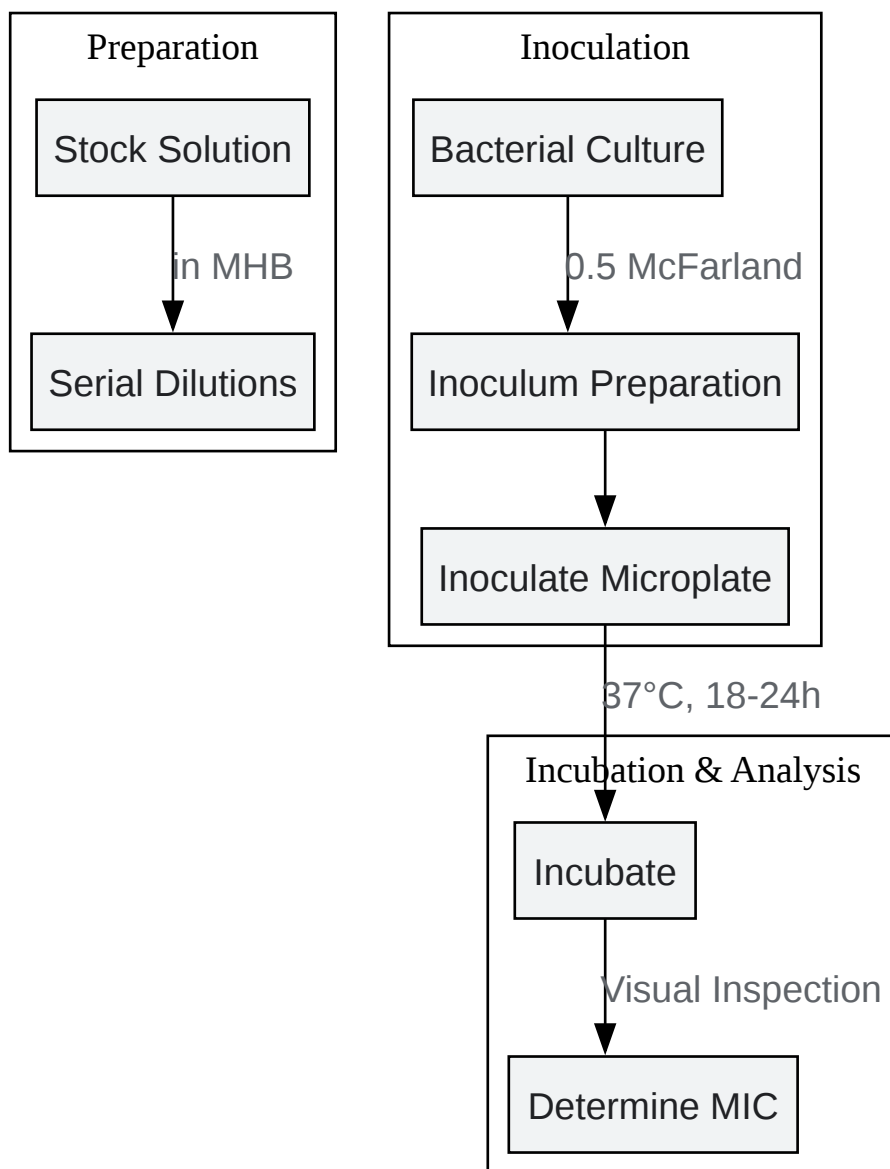
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.^{[1][9]}

Materials:

- Synthesized pyridazine derivatives
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microplates
- Spectrophotometer

Procedure:

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- In a 96-well microplate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations.
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
- Add the bacterial suspension to each well of the microplate.
- Include positive control wells (bacteria in MHB without compound) and negative control wells (MHB only).
- Incubate the microplates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.



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Workflow for the Broth Microdilution MIC Assay.

In Vitro Anticancer Activity: MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of pyridazine derivatives on cancer cell lines.^{[10][11]}

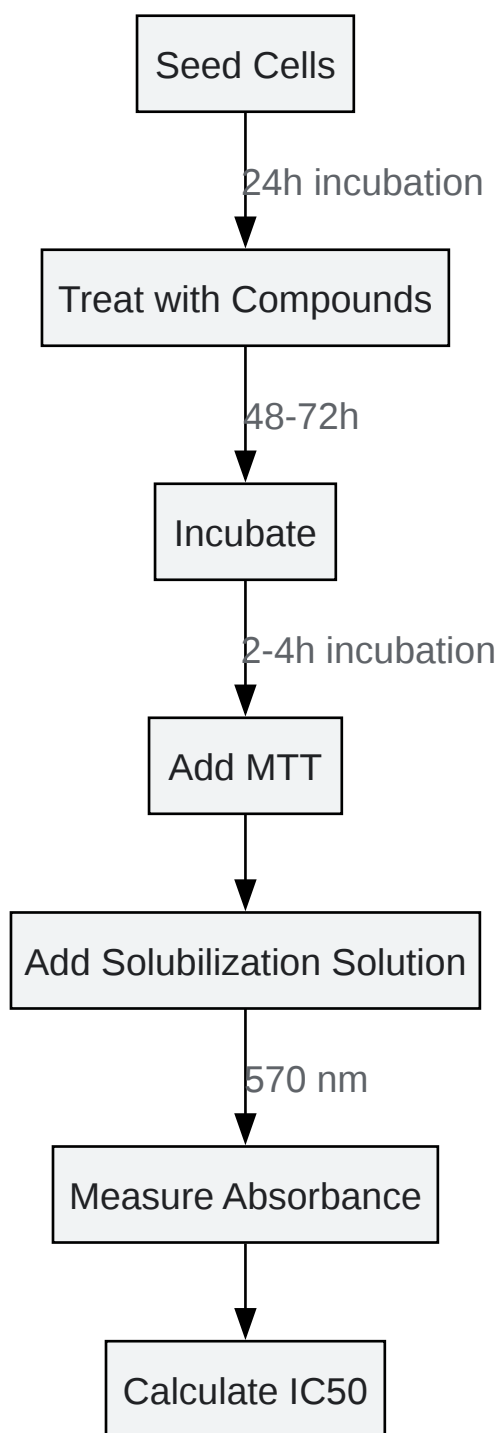
Materials:

- Cancer cell lines (e.g., MCF-7, HepG-2)

- Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Synthesized pyridazine derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).



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Workflow for the MTT Cytotoxicity Assay.

Cannabinoid Receptor 2 (CB2) Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the CB2 receptor.^[7]^[12]

Materials:

- Cell membranes expressing human CB2 receptors
- Radioligand (e.g., [³H]CP-55,940)
- Test compounds
- Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
- Non-specific binding control (e.g., 10 μM WIN-55,212-2)
- 96-well plates
- Filtration system (cell harvester, glass fiber filters)
- Scintillation counter and fluid

Procedure:

- In a 96-well plate, set up wells for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and non-specific control), and competitive binding (radioligand, membranes, and various concentrations of the test compound).
- Add the assay buffer, radioligand, and test compounds/controls to the respective wells.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at 30°C for 90 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity.

- Calculate the specific binding and determine the K_i value of the test compound.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against succinate dehydrogenase.^{[13][14]}

Materials:

- Mitochondrial preparations or isolated SDH enzyme
- Sodium phosphate buffer (0.1M, pH 7.4)
- Sodium succinate
- INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride)
- Test compounds
- Glacial acetic acid
- Toluene
- Spectrophotometer

Procedure:

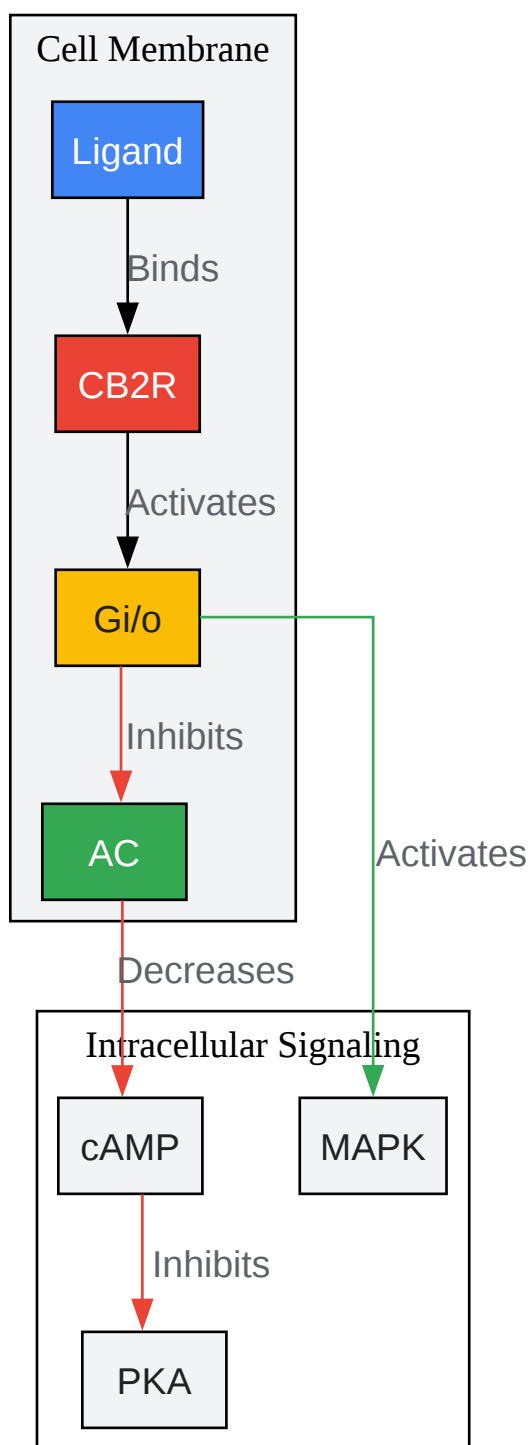
- In test tubes, prepare a reaction mixture containing phosphate buffer, sodium succinate, and the test compound at various concentrations.
- Add the enzyme preparation (mitochondrial suspension) to initiate the reaction.
- Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
- Add INT solution, which acts as an electron acceptor and forms a colored formazan product upon reduction by SDH.
- Stop the reaction by adding glacial acetic acid.

- Extract the formazan product with toluene.
- Measure the absorbance of the toluene layer at 495 nm.
- Calculate the percentage of SDH inhibition and determine the IC50 value.

Signaling Pathways

Cannabinoid Receptor 2 (CB2) Signaling

Ethyl pyridazine-3-carboxylate derivatives acting as CB2 agonists modulate downstream signaling pathways upon receptor activation. CB2 is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.



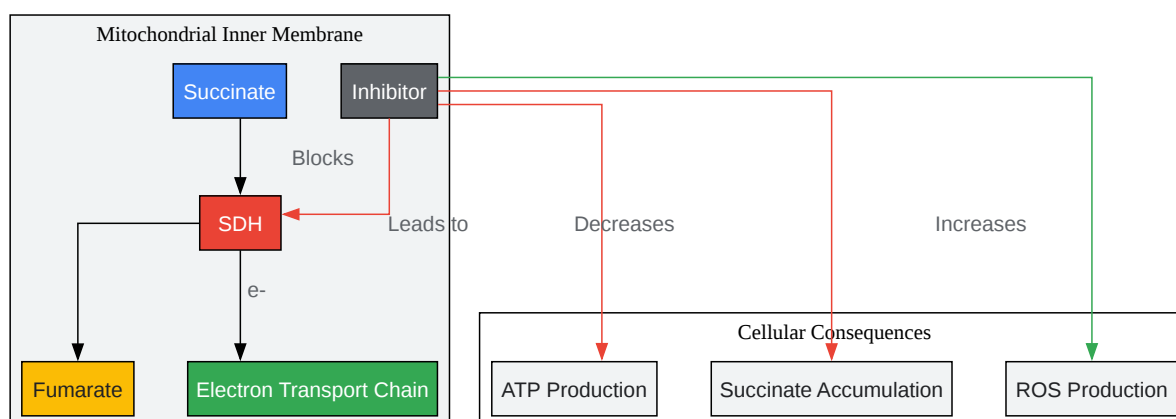
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CB2 Receptor Signaling Pathway.

Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of protein kinase A (PKA). Additionally, the $\beta\gamma$ subunits of the G-protein can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Mechanism of Succinate Dehydrogenase (SDH) Inhibition

Certain pyridazine derivatives may act as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.



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Mechanism of SDH Inhibition.

Inhibition of SDH blocks the oxidation of succinate to fumarate. This disruption of the citric acid cycle and electron transport chain leads to an accumulation of succinate, decreased ATP production, and an increase in reactive oxygen species (ROS), ultimately inducing cellular stress and apoptosis.

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